(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Description
The compound (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a chiral bicyclic amine derivative with a ketone functional group. Its core structure, the 9-azabicyclo[3.3.1]nonane scaffold, is a critical substructure in bioactive molecules, including granisetron derivatives (a 5-HT₃ receptor antagonist) . The benzyl substituent at the N9 position and the stereochemistry at C1 and C5 influence its physicochemical properties and pharmacological activity. The hydrochloride salt form (CAS: 2291-59-0) has a molecular weight of 265.78 g/mol and a boiling point of 359°C, indicative of high thermal stability .
Properties
IUPAC Name |
(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFCNSLJKPSEA-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the reductive amination of a suitable bicyclic ketone precursor with benzylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Intramolecular Cyclization: : Another approach involves the intramolecular cyclization of a linear precursor containing both amine and ketone functionalities. This method often requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The ketone group in (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzyl derivatives
Scientific Research Applications
Central Nervous System (CNS) Activity
Research has shown that compounds similar to (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one exhibit significant CNS activity. These compounds can act as potential therapeutic agents for various neurological disorders due to their ability to interact with neurotransmitter systems.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related bicyclic compounds and their evaluation as potential analgesics and anti-inflammatory agents, suggesting that this compound may have similar properties .
Antidepressant Properties
Recent investigations have indicated that the compound may possess antidepressant-like effects. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.
- Case Study : In animal models, derivatives of this compound were shown to significantly reduce depressive-like behaviors, indicating a promising avenue for developing new antidepressant medications .
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules.
- Example : The compound can be used in the synthesis of other azabicyclic compounds that have applications in drug development .
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor, which can be crucial for designing drugs targeting specific enzymes involved in disease processes.
- Case Study : Research demonstrated that certain derivatives could inhibit key enzymes related to cancer progression, suggesting a potential role in cancer therapy .
Table of Applications
Mechanism of Action
The mechanism of action of (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure and functional groups facilitate binding interactions, potentially modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Core Scaffold Modifications
Key Observations :
Physicochemical Properties
Key Observations :
Pharmacological Activity
- Target Compound : Primarily an intermediate; its benzyl group may enhance binding to serotonin receptors compared to phenyl or methyl analogs .
- Arylidene Derivatives : Exhibit potent anticancer activity (IC₅₀ values in µM range) via curcumin-like mechanisms (e.g., NF-κB inhibition) .
- MOR Antagonists : Analogs with phenethyl or butyl groups show high μ-opioid receptor antagonism (Ki < 10 nM) .
Q & A
Q. What are the optimal synthetic routes for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one?
The compound is synthesized via a Mannich reaction involving glutaraldehyde, aniline, and 3-oxopentanedioic acid under aqueous conditions. Adjusting pH to 5 with HCl followed by reflux and subsequent basification (pH 9) yields the bicyclic product. Purification via column chromatography (hexane/EtOAc = 4:1) and recrystallization from ethyl acetate/petroleum ether achieves spontaneous resolution of stereoisomers .
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (XRD) using synchrotron radiation (λ = 0.6199 Å) confirms the bicyclo[3.3.1]nonane skeleton. Crystallographic parameters (monoclinic P21/c, a = 14.380 Å, b = 9.310 Å, c = 13.270 Å, β = 106.21°) and hydrogen-bonding networks are resolved using software like SHELX and Olex2 .
Q. What are the key pharmacological applications of this compound?
It serves as an intermediate for granisetron derivatives (5-HT3 antagonists) and bioactive molecules with potential antiviral or anticancer properties. The bicyclic framework mimics tropane alkaloids, enabling receptor-binding studies .
Q. Which analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, complemented by NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Q. How should researchers handle stability and storage?
Store in dry, dark, and ventilated conditions at room temperature. Avoid acidic/alkaline contaminants to prevent decomposition. Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity?
The (1R,5S) configuration exhibits higher receptor affinity than its enantiomer. Chiral HPLC or recrystallization resolves racemic mixtures, with enantiomeric excess (ee) monitored via polarimetry .
Q. What crystallographic challenges arise in resolving its derivatives?
Synchrotron data (e.g., APS 24ID-C beamline) are essential for high-resolution structures. Disordered benzyl groups require iterative refinement in SHELXL, and hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the lattice .
Q. How to address contradictory pharmacological data across studies?
Variability in stereochemical purity or assay conditions (e.g., cell line selection) may explain discrepancies. Validate results using enantiomerically pure samples and standardized protocols (e.g., IC50 in HEK-293 cells) .
Q. What computational methods predict its reactivity or binding modes?
Density functional theory (DFT) calculates charge distribution and frontier orbitals (HOMO/LUMO), while molecular docking (AutoDock Vina) models interactions with 5-HT3 receptors. Validate with mutagenesis studies .
Q. How to optimize scale-up synthesis without compromising stereoselectivity?
Use catalytic asymmetric Mannich reactions with chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases). Monitor reaction kinetics via in situ FT-IR to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
